Sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate typically involves the acylation of L-glutamic acid with tetradecanoic acid (myristic acid) followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acylation reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent acids under acidic or basic conditions.
Oxidation: Oxidative degradation can occur, especially in the presence of strong oxidizing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide bond.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Produces L-glutamic acid and tetradecanoic acid.
Oxidation: Results in various oxidized derivatives depending on the conditions.
Substitution: Forms new amide or ester derivatives.
Scientific Research Applications
Sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Mechanism of Action
The mechanism of action of sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate involves its ability to interact with lipid bilayers and proteins. Its amphiphilic structure allows it to integrate into cell membranes, altering their properties and facilitating the delivery of active ingredients. The compound can also form micelles, which are useful in solubilizing hydrophobic substances .
Comparison with Similar Compounds
Sodium lauroyl glutamate: Similar structure but with a shorter acyl chain (lauroyl group).
Sodium cocoyl glutamate: Derived from coconut fatty acids, with a mixture of acyl chains.
Sodium stearoyl glutamate: Contains a longer acyl chain (stearoyl group).
Uniqueness: Sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate is unique due to its specific acyl chain length (tetradecanoyl group), which imparts distinct surfactant properties. This makes it particularly effective in certain formulations where specific hydrophilic-lipophilic balance (HLB) values are required .
Properties
Molecular Formula |
C19H34NNaO5 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
sodium;5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate |
InChI |
InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);/q;+1/p-1 |
InChI Key |
ZNYIJXQYUNSKDX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
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